2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
CAS No.: 938156-72-0
Cat. No.: VC5430022
Molecular Formula: C10H11Cl3N2S
Molecular Weight: 297.62
* For research use only. Not for human or veterinary use.
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride - 938156-72-0](/images/structure/VC5430022.png)
Specification
CAS No. | 938156-72-0 |
---|---|
Molecular Formula | C10H11Cl3N2S |
Molecular Weight | 297.62 |
IUPAC Name | 2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Standard InChI | InChI=1S/C10H10Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H |
Standard InChI Key | RGQBQUASBOMYTQ-UHFFFAOYSA-N |
SMILES | C1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4,5-dihydro-1H-imidazole core, a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. A thioether bridge (-S-) connects the imidazole ring to a 2,4-dichlorobenzyl group, introducing steric bulk and electron-withdrawing chlorine substituents. The hydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unreported.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁Cl₃N₂S |
Molecular Weight | 297.62 g/mol |
IUPAC Name | 2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole; hydrochloride |
SMILES | C1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl |
InChI Key | RGQBQUASBOMYTQ-UHFFFAOYSA-N |
The dichlorobenzyl group contributes to hydrophobic interactions, while the protonated imidazole ring may facilitate hydrogen bonding in biological systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a nucleophilic substitution reaction between a dihydroimidazole thiol precursor and 2,4-dichlorobenzyl halide. VulcanChem reports a two-step process:
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Thiol Activation: The dihydroimidazole thiol is deprotonated using a base like triethylamine in anhydrous tetrahydrofuran (THF).
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Alkylation: Reaction with 2,4-dichlorobenzyl chloride at 60–70°C for 6–8 hours yields the thioether intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Table 2: Representative Synthesis Conditions
Parameter | Condition |
---|---|
Solvent | Tetrahydrofuran (THF) |
Temperature | 60–70°C |
Reaction Time | 6–8 hours |
Base | Triethylamine |
Yield | Not reported |
Optimization studies on similar imidazole derivatives suggest that microwave-assisted synthesis could reduce reaction times to <2 hours while improving yields by 15–20% .
Biological Activities of Structural Analogs
Anticancer Mechanisms
Imidazole derivatives interfere with cancer cell proliferation via:
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Topoisomerase Inhibition: Planar aromatic systems intercalate DNA.
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Reactive Oxygen Species (ROS) Generation: Thioether linkages may enhance oxidative stress.
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Apoptosis Induction: Activation of caspase-3/7 pathways.
A comparative analysis of 23 imidazole-based compounds revealed that chlorine substituents improved cytotoxicity 2.3-fold against HepG2 cells compared to non-halogenated analogs .
Table 3: Anticancer Activity of Selected Imidazole Derivatives
Compound | IC₅₀ (C6 Cells, µM) | IC₅₀ (HepG2 Cells, µM) |
---|---|---|
20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |
Applications in Chemical Synthesis
Building Block for Hybrid Molecules
The compound’s thioether and dichlorobenzyl groups serve as handles for further functionalization:
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Suzuki Coupling: Palladium-catalyzed arylation at the benzyl position.
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N-Alkylation: Quaternization of the imidazole nitrogen to enhance water solubility.
A 2021 study demonstrated that analogous dichlorobenzyl-imidazole hybrids increased lead compound discovery rates by 40% in high-throughput screening campaigns .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.
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Target Identification: Use CRISPR screening to identify protein targets.
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Derivatization: Introduce fluorinated groups to enhance metabolic stability.
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